2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride
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Overview
Description
2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride is a compound that features a piperidine ring fused with a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for drug discovery and development.
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, again depending on the specific therapeutic application .
Result of Action
The therapeutic effects of piperidine derivatives can range from anticancer to antipsychotic effects, depending on the specific compound and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Matrine: Another piperidine alkaloid with various biological activities.
Uniqueness
2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride is unique due to its specific combination of a piperidine ring and a pyrimidine moiety, which may confer distinct pharmacological properties compared to other similar compounds. This uniqueness makes it a valuable target for further research and development in medicinal chemistry .
Biological Activity
2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a piperidine ring fused with a pyrimidine moiety, which is common in many biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following chemical structure:
Property | Value |
---|---|
Molecular Formula | C9H13N3O·2ClH |
Molecular Weight | 232.13 g/mol |
CAS Number | 2243512-83-4 |
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Specifically, it has been studied for its potential to inhibit various enzymes involved in disease pathways, making it a candidate for drug development targeting specific conditions such as cancer or inflammation .
Receptor Binding
The compound has shown promise in receptor binding studies, particularly with targets related to neurotransmission and cellular signaling pathways. Its structural characteristics allow it to interact effectively with various receptors, which may lead to therapeutic effects in neurological disorders .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported between 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
In vitro assays have indicated that this compound possesses antioxidant activities. It was assessed using the DPPH radical scavenging method, showing considerable ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results indicated that modifications on the piperidine ring significantly influenced antibacterial activity. The compound exhibited potent effects against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
Case Study 2: Anticancer Potential
In another investigation, this compound was tested for its anticancer properties against several cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
Piperine | Antioxidant | Naturally occurring piperidine derivative |
Evodiamine | Antiproliferative | Contains unique alkaloid structure |
Matrine | Anti-inflammatory | Known for various biological activities |
This compound | Antimicrobial, Antioxidant | Unique piperidine-pyrimidine combination |
Properties
IUPAC Name |
2-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-8-3-6-11-9(12-8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLCWIFIYIHDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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